molecular formula C22H32O3Si B12730407 Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- CAS No. 134152-40-2

Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Cat. No.: B12730407
CAS No.: 134152-40-2
M. Wt: 372.6 g/mol
InChI Key: MDWHBHIMCQKWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl-, is a complex organosilicon compound It features a unique structure with a trioxabicyclo octane ring, a phenyl group, and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps:

    Formation of the Trioxabicyclo Octane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Ethynyl Group: The ethynyl group is added via a Sonogashira coupling reaction.

    Attachment of the Trimethylsilane Group: Finally, the trimethylsilane group is introduced using a silylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ethynyl group or other unsaturated bonds.

    Substitution: The phenyl and trimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- has several scientific research applications:

    Materials Science: It is used in the development of advanced materials, including polymers and nanocomposites.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a bioactive compound.

    Industry: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.

Mechanism of Action

The mechanism of action of Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- involves its interaction with molecular targets through its functional groups. The trioxabicyclo octane ring and phenyl group can engage in π-π interactions, while the ethynyl and trimethylsilane groups can participate in covalent bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
  • Silane, ((4-(4-(3-fluorophenyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Uniqueness

Silane, ((4-(4-hexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity compared to similar compounds. The specific arrangement of functional groups also allows for unique interactions and applications in various fields.

Properties

CAS No.

134152-40-2

Molecular Formula

C22H32O3Si

Molecular Weight

372.6 g/mol

IUPAC Name

2-[4-(4-hexyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C22H32O3Si/c1-5-6-7-8-14-21-16-23-22(24-17-21,25-18-21)20-11-9-19(10-12-20)13-15-26(2,3)4/h9-12H,5-8,14,16-18H2,1-4H3

InChI Key

MDWHBHIMCQKWHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.